molecular formula C16H16O5 B3047919 Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester CAS No. 148965-89-3

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester

Cat. No.: B3047919
CAS No.: 148965-89-3
M. Wt: 288.29 g/mol
InChI Key: IANXOBHKQWFRAH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is an organic compound with the molecular formula C18H18O7. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its white to pale yellow crystalline appearance and its solubility in organic solvents while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester can be achieved through chemical synthesis. The synthetic route typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions may vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization and the use of advanced catalytic systems to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester is unique due

Properties

IUPAC Name

methyl 2-hydroxy-4-[(4-methoxyphenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-12-5-3-11(4-6-12)10-21-13-7-8-14(15(17)9-13)16(18)20-2/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANXOBHKQWFRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441538
Record name Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148965-89-3
Record name Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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